Cannabisin B

Vue d'ensemble

Description

Cannabisin B is a phytocannabinoid compound that is found in the cannabis plant. It is a non-psychoactive compound that has been found to have potential therapeutic benefits. In recent years, there has been an increase in research on the compound due to its potential medical applications.

Applications De Recherche Scientifique

Anticancer Properties

Cannabisin B, derived from hempseed hull, has been investigated for its anticancer properties, particularly in HepG2 human hepatoblastoma cells. The compound was found to significantly inhibit cell proliferation by inducing autophagic cell death and S phase cell cycle arrest. It also inhibited survival signaling by blocking the activation of AKT and mammalian target of rapamycin (mTOR) pathways, suggesting its potential as a chemopreventive agent against hepatoblastoma disease (Chen et al., 2013).

Synthesis and Analysis

The first total synthesis of this compound was achieved with a 15% overall yield. The synthesis involved the Stobbe reaction and Friedel–Crafts alkylation reaction, indicating the possibility of laboratory production for further research and potential therapeutic applications (Xia et al., 2015).

Anti-Inflammatory and Antioxidant Effects

Cannabisin F, another compound from hempseed, was studied for its anti-inflammatory and antioxidative capacities. It suppressed pro-inflammatory mediators in lipopolysaccharide-stimulated BV2 microglia cells and promoted the expression of Nrf2 and HO-1, indicating potential neuroprotective effects against inflammatory responses and oxidative stress (Wang et al., 2019).

Mécanisme D'action

Target of Action

Cannabisin B, a metabolite isolated from hemp seeds, primarily targets microRNAs in human neural cells . MicroRNAs are small non-coding RNA molecules that play a crucial role in regulating gene expression. They are involved in various biological processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

This compound interacts with its targets by modulating the expression levels of microRNAs . This modulation can either upregulate or downregulate the expression of specific microRNAs, leading to changes in the cellular processes they control .

Biochemical Pathways

The affected pathways by this compound include axon guidance, hippocampal signaling, and neurotrophin signaling . These pathways are critical for neural functions. For instance, axon guidance is essential for the proper wiring of the nervous system, while hippocampal signaling is involved in learning and memory processes . Neurotrophin signaling, on the other hand, plays a key role in the survival, development, and function of neurons .

Pharmacokinetics

This suggests that this compound might also be metabolized in the liver. The potential exists for pharmacokinetic drug interactions via inhibition or induction of enzymes or transporters . .

Result of Action

The modulation of microRNA expression by this compound can have significant effects at the molecular and cellular levels. For example, certain microRNAs known to be involved in Alzheimer’s disease, such as miR-708-5p, miR-181a-5p, miR-190a-5p, miR-199a-5p, and miR-143-3p, undergo major expression changes due to the action of this compound . These changes are expected to ameliorate neural function, potentially offering therapeutic benefits for neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of this compound, like other cannabinoids, can be influenced by various environmental factors. For instance, the cultivation environment of the Cannabis plant, including variables such as temperature, humidity, light intensity, and soil composition, profoundly influences the growth and development of the plant and consequently the levels of cannabinoids . Moreover, agronomic practices like irrigation, fertilization, and pest management also impact the chemical profile of cannabis extracts .

Analyse Biochimique

Biochemical Properties

Cannabisin B interacts with various enzymes, proteins, and other biomolecules. It has been found to induce autophagic cell death through the regulation of the AKT/mTOR pathway and S phase cell cycle arrest in human hepatocarcinoma HepG2 cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to change the expression levels of microRNAs in human neural cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and causes changes in gene expression . For example, it could induce autophagic cell death through the regulation of the AKT/mTOR pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Propriétés

IUPAC Name |

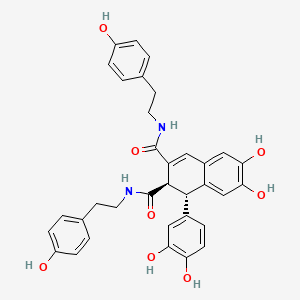

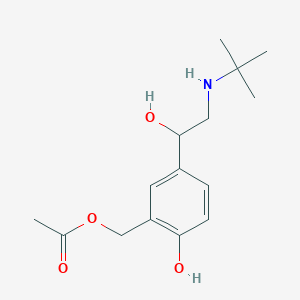

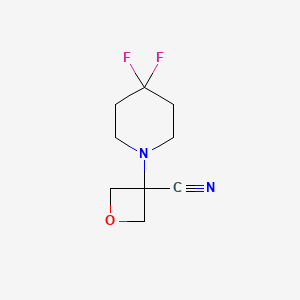

(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENYXHLAFMZULS-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144506-17-2 | |

| Record name | Cannabisin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Where is Cannabisin B naturally found?

A2: this compound is primarily found in hempseed (Cannabis sativa L.), specifically in the hull. [, , ] Notably, it was also isolated from the stem bark of Monodora carolinae, a plant belonging to the Annonaceae family. [] This discovery marked the first report of this compound in the Monodora genus. []

Q2: How does the extraction method affect the bioavailability of this compound?

A3: Studies indicate that extrusion treatment followed by free phenolic extraction significantly enhances the absorption of this compound in Caco-2 intestinal cells compared to the bound fraction from raw hempseed hull. [] This suggests that processing techniques can influence the bioavailability of this lignanamide.

Q3: Has the total synthesis of this compound been achieved?

A5: Yes, this compound has been successfully synthesized in the laboratory. [, ] The convergent synthesis utilized the Stobbe reaction and Friedel-Crafts alkylation as key steps to construct the lignanamide skeleton. []

Q4: Are there any computational studies on this compound?

A6: Computational studies employing molecular dynamics (MD) simulations and density functional theory (DFT) have been conducted to elucidate the molecular and electronic structure of this compound. [] These simulations, utilizing methanol as a solvent, aimed to correlate theoretical data with experimental findings, particularly in terms of spectroscopic properties. []

Q5: Is there any information available about the toxicity of this compound?

A5: Currently, there is limited publicly available scientific data regarding the toxicity and long-term effects of this compound. Further research is crucial to thoroughly assess its safety profile.

Q6: How does the structure of this compound relate to its activity?

A8: While specific structure-activity relationships for this compound are still under investigation, research on related cinnamoylphenethyl amides, identified alongside this compound in Polygonum hyrcanicum, revealed their anti-trypanosomal activity. [] This finding suggests that the cinnamoylphenethyl amide scaffold could be a promising starting point for developing new antiparasitic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)

![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)